molecular formula C18H20N6O B2943799 N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine CAS No. 946218-07-1

N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

Cat. No. B2943799
CAS RN: 946218-07-1
M. Wt: 336.399
InChI Key: SLUJIKHGPORCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPPA and is a pteridine derivative that was first synthesized in 2004. Since then, researchers have been exploring the synthesis methods, mechanism of action, biochemical and physiological effects, and future directions of DMPPA.

Advantages and Limitations for Lab Experiments

One of the significant advantages of DMPPA is its potent anti-cancer activity against various cancer cell lines. DMPPA is also relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of DMPPA is its low solubility in water, which can make it challenging to use in lab experiments.

Future Directions

DMPPA has significant potential for future research in various fields. One of the future directions for DMPPA is in the development of new anti-cancer drugs. DMPPA can be used as a lead compound for the development of new drugs that exhibit potent anti-cancer activity. Furthermore, DMPPA can also be explored for its potential applications in other fields, such as anti-inflammatory drugs and antimicrobial agents.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPA has been extensively studied for its potential applications in cancer research, and it has been found to exhibit potent anti-cancer activity against various cancer cell lines. DMPPA has significant potential for future research in various fields, and it can be used as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis method of DMPPA involves the condensation of 2,5-dimethylaniline with morpholine-4-carboxaldehyde to form the intermediate compound, which is then reacted with 6-chloropteridine to yield DMPPA. This method has been optimized to produce DMPPA in high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

DMPPA has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of DMPPA is in the field of cancer research. DMPPA has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. DMPPA induces apoptosis in cancer cells by activating the caspase pathway, leading to the death of cancer cells.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-3-4-13(2)14(11-12)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUJIKHGPORCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.